![molecular formula C9H12N2Na3O14P3S B14116343 TriSodium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)({[hydroxy(oxido)sulfanylidene-|E-phosphanyl]oxy})phosphinate](/img/structure/B14116343.png)
TriSodium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)({[hydroxy(oxido)sulfanylidene-|E-phosphanyl]oxy})phosphinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S trisodium salt: trimercapto-s-triazine trisodium salt , is a white crystalline solid with high solubility in water. It is commonly used in coordination chemistry as a ligand to form metal complexes and as a catalyst in organic synthesis reactions . The compound has a molecular formula of C3H3N3S3Na3 and a molecular weight of 243.22 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: S trisodium salt is typically synthesized by reacting thiocyanic acid with an alkali metal salt. In laboratory conditions, it can be prepared by mixing thiocyanic acid with sodium hydroxide or potassium hydroxide solutions .
Industrial Production Methods: Industrial production of S trisodium salt involves the reaction of thiocyanic acid with sodium hydroxide under controlled conditions. The reaction is carried out in aqueous solution, and the product is isolated by crystallization .
化学反应分析
Types of Reactions:
Oxidation: S trisodium salt can undergo oxidation reactions, forming disulfide bonds.
Reduction: It can be reduced to form thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Substituted triazine derivatives.
科学研究应用
Chemistry: S trisodium salt is used as a ligand in coordination chemistry to form metal complexes.
Biology: In biological research, S trisodium salt is used to study the interactions between metal ions and biological molecules. It is also used in the development of metal-based drugs .
Industry: S trisodium salt is used in the removal of heavy metals from wastewater. It acts as a chelating agent, binding to metal ions and facilitating their removal .
作用机制
S trisodium salt exerts its effects primarily through its ability to form stable complexes with metal ions. The thiol groups in the compound bind to metal ions, forming strong coordination bonds. This chelation process disrupts the normal function of metal ions, which can be exploited in various applications, such as catalysis and metal ion removal .
相似化合物的比较
Trisodium citrate: Used as a buffering agent and anticoagulant.
Trisodium phosphate: Used as a cleaning agent and food additive.
Disodium citrate: Similar to trisodium citrate but with different sodium content.
Uniqueness: S trisodium salt is unique due to its strong chelating properties and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications involving metal ion removal and catalysis .
属性
分子式 |
C9H12N2Na3O14P3S |
|---|---|
分子量 |
566.15 g/mol |
IUPAC 名称 |
trisodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [hydroxy(oxido)phosphinothioyl] phosphate |
InChI |
InChI=1S/C9H15N2O14P3S.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(23-8)3-22-26(16,17)24-27(18,19)25-28(20,21)29;;;/h1-2,4,6-8,13-14H,3H2,(H,16,17)(H,18,19)(H,10,12,15)(H2,20,21,29);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 |
InChI 键 |
DBXMFBSCFRDIOA-LLWADOMFSA-K |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=S)(O)[O-])O)O.[Na+].[Na+].[Na+] |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=S)(O)[O-])O)O.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14116275.png)
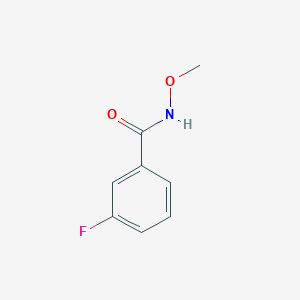
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B14116299.png)
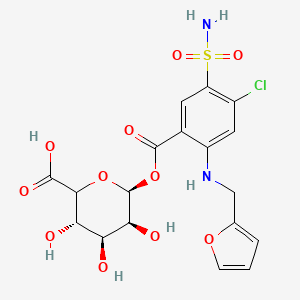
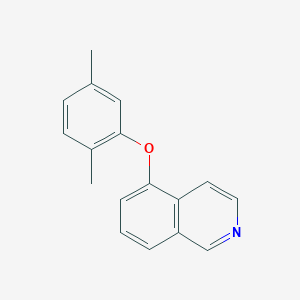
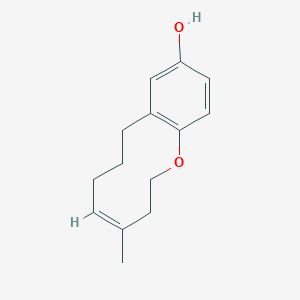

![2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B14116328.png)
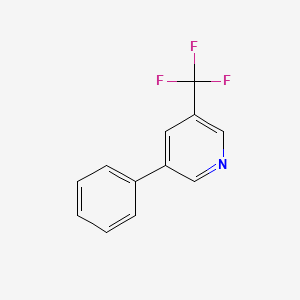
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14116337.png)
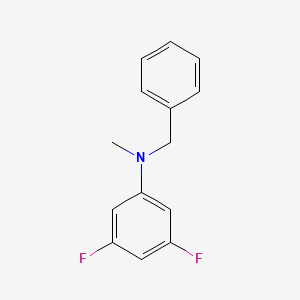
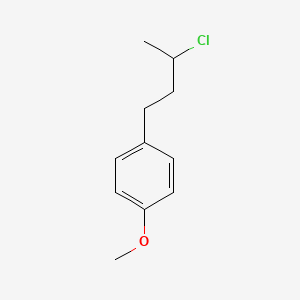
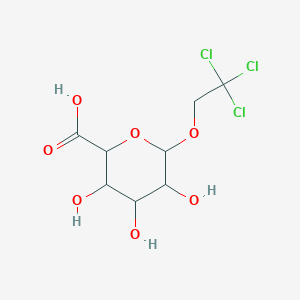
![1-(4-chlorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B14116365.png)
